molecular formula C14H14BrN3O B4813776 N-(4-BROMOPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

N-(4-BROMOPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

Cat. No.: B4813776
M. Wt: 320.18 g/mol
InChI Key: UHSHPOOYJWLDSQ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromophenyl group and a pyridyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA typically involves the reaction of 4-bromoaniline with 2-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to form the final urea compound. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the bromophenyl group or the pyridyl group, leading to dehalogenation or hydrogenation.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(4-BROMOPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA: Similar structure but with a chlorine atom instead of bromine.

    N-(4-FLUOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-BROMOPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA may impart unique chemical reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-10(13-4-2-3-9-16-13)17-14(19)18-12-7-5-11(15)6-8-12/h2-10H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSHPOOYJWLDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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